molecular formula C20H21BrN2O5 B401028 ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE

ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE

Cat. No.: B401028
M. Wt: 449.3g/mol
InChI Key: VSOBGLFYIUHXQK-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a bromo-substituted phenoxy group, an acetyl-hydrazonomethyl linkage, and a phenoxy-acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to form 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then etherified with chloroacetic acid to yield 2-(2-bromo-4-methylphenoxy)acetic acid.

    Acetylation: The resulting compound is acetylated using acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.

    Hydrazone Formation: The acetyl chloride reacts with hydrazine to form the hydrazone derivative.

    Final Coupling: The hydrazone derivative is coupled with phenoxyacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazonomethyl groups.

    Reduction: Reduction reactions can target the bromo group or the hydrazone linkage.

    Substitution: The bromo group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include phenoxyacetic acid derivatives with oxidized side chains.

    Reduction: Reduced products may feature de-brominated or hydrazine-reduced structures.

    Substitution: Substituted products may include derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.

    Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Applied in the synthesis of polymers and advanced materials.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromo and phenoxy groups may interact with enzymes or receptors, while the hydrazonomethyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)acetic acid
  • 2-(4-Methylphenoxy)acetic acid
  • 2-(2-Bromo-4-methylphenoxy)acetyl hydrazine

Uniqueness

ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and hydrazonomethyl groups allows for diverse chemical transformations and interactions, setting it apart from similar compounds.

Properties

Molecular Formula

C20H21BrN2O5

Molecular Weight

449.3g/mol

IUPAC Name

ethyl 2-[2-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H21BrN2O5/c1-3-26-20(25)13-28-17-7-5-4-6-15(17)11-22-23-19(24)12-27-18-9-8-14(2)10-16(18)21/h4-11H,3,12-13H2,1-2H3,(H,23,24)/b22-11+

InChI Key

VSOBGLFYIUHXQK-SSDVNMTOSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)C)Br

SMILES

CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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